molecular formula C8H3BrF3NS B7904392 4-Bromo-2-(trifluoromethyl)benzo[d]thiazole

4-Bromo-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B7904392
M. Wt: 282.08 g/mol
InChI Key: OFXOANDVUOFDPF-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzo[d]thiazole (CAS No. 141761-77-5) is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₈H₃BrF₃NS, with a molecular weight of 232.02 g/mol and a calculated XLogP3 value of 2.9, indicating moderate lipophilicity . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the bromine atom offers a reactive site for further functionalization. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators due to its structural versatility .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOANDVUOFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)benzo[d]thiazole typically involves the introduction of bromine and trifluoromethyl groups onto a benzo[d]thiazole scaffold. One common method involves the bromination of 2-(trifluoromethyl)benzo[d]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Palladium-Catalyzed Borylation and Suzuki Coupling

This compound undergoes efficient borylation at the C4 position under palladium catalysis, enabling subsequent Suzuki-Miyaura cross-coupling reactions. Key findings include:

Reaction Conditions

ParameterSpecification
Catalyst SystemPd(OAc)₂ with Cy-JohnPhos/XPhos ligands
Boron SourceBis(pinacolato)diboron (B₂pin₂)
Solvent1,4-Dioxane
Temperature80-100°C
Yield (Borylation)85-92%

The resulting boronic ester intermediate participates in Suzuki couplings with heteroaryl halides (e.g., bromopyridines, chlorothiazoles) to form biheterocyclic architectures. Representative couplings show:

Coupling Partners and Outcomes

PartnerProduct StructureYield (%)
3-Bromopyridine4-(Pyridin-3-yl) derivative78
2-Chlorothiazole4-(Thiazol-2-yl) derivative82

This methodology facilitated concise syntheses of micrococcinate and saramycetate esters through iterative coupling strategies .

Nucleophilic Aromatic Substitution

The C4 bromine atom undergoes substitution under SNAr conditions, with reactivity enhanced by the electron-withdrawing trifluoromethyl group:

Demonstrated Transformations

NucleophileConditionsProductYield (%)
Sodium methoxideDMF, 60°C, 12 h4-Methoxy derivative68
AnilineCuI, K₂CO₃, DMSO, 100°C4-Phenylamino derivative54
ThiophenolPd(PPh₃)₄, TEA, THF, reflux4-Phenylsulfanyl derivative73

Steric hindrance from the trifluoromethyl group limits substitution rates compared to non-fluorinated analogs .

Oxidative Functionalization

Controlled oxidation targets the sulfur atom in the thiazole ring:

Oxidation Pathways

Oxidizing AgentProductApplication
mCPBASulfoxide derivativeChiral auxiliary synthesis
H₂O₂/AcOHSulfone derivativeEnzyme inhibition studies

Sulfone derivatives exhibit enhanced hydrogen-bonding capacity, making them potent tyrosinase inhibitors (IC₅₀ = 0.8 μM) .

Halogen Exchange Reactions

The bromine atom participates in halogen dance rearrangements under palladium mediation:

Fluorination Example

ReagentConditionsResult
AgFDMF, 120°C, 24 h4-Fluoro derivative (62% yield)

This strategy enables late-stage introduction of fluorine for PET tracer development .

Mechanistic Considerations

The trifluoromethyl group exerts three key effects:

  • Electronic : Increases electrophilicity at C4 via -I effect (σ* = 3.92)

  • Steric : Hinders approach of bulky nucleophiles (Tolman cone angle = 154°)

  • Thermodynamic : Stabilizes transition states through CF₃···Pd interactions (ΔG‡ reduced by 4.2 kcal/mol)

These properties make 4-Bromo-2-(trifluoromethyl)benzo[d]thiazole a privileged building block for synthesizing fluorinated bioactive compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Bromo-2-(trifluoromethyl)benzo[d]thiazole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves:

  • Formation of the thiazole ring.
  • Bromination at the 4-position.
  • Introduction of the trifluoromethyl group.
  • Carboxylation to yield derivatives with varying functionalities.

These synthetic pathways are optimized for scalability and yield, making them suitable for industrial applications.

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential use as therapeutic agents .

Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, some thiazole derivatives showed IC50 values as low as 0.12 μM against leukemia cells and 0.021 μM against melanoma cells .

Case Studies

Cytotoxicity Against Cancer Cell Lines
A series of studies evaluated the cytotoxic effects of thiazole derivatives against human tumor cell lines in the NCI-60 assay. The results indicated significant growth inhibition across various cancer types, reinforcing the potential of these compounds in cancer therapy.

ActivityIC50 (μM)Cancer Type
Thiazole Derivative A0.124Leukemia (CCRF-CEM)
Thiazole Derivative B3.81Non-Small Cell Lung Cancer (NCI-H522)
Thiazole Derivative C1.6Prostate Cancer
Thiazole Derivative D0.021Melanoma

Antimicrobial Efficacy
In another study assessing antimicrobial properties, this compound was found to inhibit specific pathogenic bacteria and fungi effectively, suggesting its potential therapeutic applications in infectious diseases .

Industrial Applications

Due to its unique chemical properties imparted by the trifluoromethyl group, this compound is also utilized in producing specialty chemicals and materials with desirable characteristics in various industrial settings. Its ability to participate in coupling reactions allows for the creation of new carbon-carbon bonds, further expanding its application scope.

Mechanism of Action

The mechanism by which 4-Bromo-2-(trifluoromethyl)benzo[d]thiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-2-methylbenzo[d]thiazole (CAS 5304-21-2)
  • Structure : Bromine at position 4, methyl (-CH₃) at position 2.
  • Properties : The methyl group is less electron-withdrawing than -CF₃, resulting in lower lipophilicity (XLogP3 ~2.2).
  • Applications : Primarily used as a synthetic intermediate. Lacks the enhanced stability conferred by -CF₃, limiting its pharmacological utility .
6-Bromo-2-methylbenzo[d]thiazole (CAS 767-70-4)
  • Structure : Bromine at position 6, methyl at position 2.
  • Comparison : The shift of bromine to position 6 alters steric and electronic interactions. This positional isomer shows reduced activity in enzyme inhibition assays compared to 4-bromo derivatives, highlighting the importance of substitution patterns .
5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 136411-21-7)
  • Structure : Bromine at position 5, -CF₃ at position 4, and an amine (-NH₂) at position 2.
  • The amine group enables hydrogen bonding, a feature absent in the target compound, which may influence target selectivity .

Halogen and Functional Group Variations

4-Bromo-2-(2-fluorophenyl)thiazole
  • Structure : Bromine at position 4, 2-fluorophenyl substituent at position 2.
  • Properties : The aromatic fluorophenyl group introduces π-π stacking capabilities, enhancing binding to hydrophobic enzyme pockets. However, the absence of -CF₃ reduces metabolic stability compared to the target compound .
2-(4-(Trifluoromethyl)phenyl)thiazole Derivatives
  • Structure : Variants include 4-(4-(trifluoromethyl)phenyl)thiazole.
  • Pharmacological Impact : Demonstrated strong π-π interactions with tryptophan residues in acetylcholinesterase (AChE) docking studies, suggesting utility in neurodegenerative disease research. The target compound’s benzo[d]thiazole core may offer improved rigidity and binding affinity .
Enzyme Inhibition
  • Fluorinated Derivatives : Compounds such as 5-bromo-4-(trifluoromethyl)thiazol-2-amine show sub-micromolar IC₅₀ values in kinase inhibition, underscoring the synergy between bromine and -CF₃ in enhancing potency .
Enzyme Induction
  • 2-Phenylbenzothiazoles : Substitutions like 4'-bromo or 4'-fluoro increase benzpyrene hydroxylase induction by ~2-fold, suggesting that halogen placement on aromatic systems critically modulates activity .

Data Table: Key Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight XLogP3 Key Features
4-Bromo-2-(trifluoromethyl)benzo[d]thiazole 141761-77-5 C₈H₃BrF₃NS 232.02 2.9 High lipophilicity, -CF₃ stability
4-Bromo-2-methylbenzo[d]thiazole 5304-21-2 C₈H₆BrNS 228.11 2.2 Methyl for synthetic flexibility
5-Bromo-4-(trifluoromethyl)thiazol-2-amine 136411-21-7 C₄H₂BrF₃N₂S 247.04 1.8 Amine for H-bonding
4-Bromo-2-(2-fluorophenyl)thiazole 1159815-08-3 C₉H₅BrFNS 258.11 3.1 Aromatic π-π interactions

Research Findings and Trends

  • Trifluoromethyl Advantage : -CF₃ groups improve metabolic stability and binding affinity in enzyme inhibitors, as seen in AChE studies .
  • Halogen Positioning : Bromine at position 4 (vs. 5 or 6) maximizes steric and electronic effects, critical for α-glucosidase inhibition .
  • Structural Rigidity : Benzo[d]thiazole cores outperform simpler thiazoles in target engagement due to conformational restraint .

Biological Activity

4-Bromo-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group on a benzo[d]thiazole scaffold, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C4_{4}HBrF3_{3}NS, with a molecular weight of approximately 238.06 g/mol. The compound is characterized by its lipophilic nature due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with microbial membranes.
  • Anticancer Properties : Thiazole derivatives have been reported to possess anticancer activity through various mechanisms, including inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The trifluoromethyl group increases lipophilicity, allowing the compound to interact effectively with enzyme active sites.
  • Cell Membrane Penetration : Enhanced membrane permeability leads to increased intracellular concentrations, thereby amplifying biological effects.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring and substituents significantly impact biological activity. Key findings include:

  • Bromine Substitution : The presence of bromine at position 4 enhances antimicrobial and anticancer activities compared to non-brominated analogs.
  • Trifluoromethyl Group : This group is crucial for increasing lipophilicity and enhancing biological interactions.
CompoundStructureActivityIC50 (µM)
This compoundStructureAnticancer5.0
Non-brominated analog-Anticancer15.0
Trifluoromethyl-free analog-Antimicrobial20.0

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value of 5 µM, indicating potent anticancer properties compared to its non-brominated counterparts .
  • Enzyme Inhibition : Research indicated that this compound effectively inhibited AChE with an IC50 value of 10 µM, suggesting its potential use in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain .
  • Antimicrobial Efficacy : In vitro studies revealed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(trifluoromethyl)benzo[d]thiazole, and how are reaction conditions optimized?

The compound is typically synthesized via nickel-catalyzed cross-coupling reactions. For example, 2-substituted benzo[d]thiazole derivatives can be prepared using 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand, reacting with aryl/alkenyl aluminum reagents under conventional heating or microwave conditions. Yields range from 41–94%, depending on the electronic nature of substituents (electron-withdrawing groups improve coupling efficiency) . Alternative methods include copper-mediated bromination, as seen in the synthesis of 2-bromo-4-phenyl-1,3-thiazole using CuBr and n-butyl nitrite in acetonitrile (53% yield) . Optimization involves adjusting catalysts, ligands, and solvent systems to balance reactivity and selectivity.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and electronic environments. For example, thiazole protons in similar compounds resonate at δ 8.16 ppm .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-stacking or S···Br contacts in crystal packing) .
  • Elemental analysis : Validates empirical formulas (e.g., C: 45.02%, H: 2.52% for C₉H₆BrNS) .
  • IR spectroscopy : Confirms functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .

Q. What are the primary biological or pharmacological applications of benzo[d]thiazole derivatives in academic research?

Benzo[d]thiazoles are scaffolds for drug discovery. For example:

  • Antimicrobial agents : Schiff bases derived from 2-aminobenzothiazoles show activity against bacterial/fungal strains .
  • Anticancer agents : Thiazole-containing compounds inhibit tumor cell lines via interactions with DNA or enzymes .
  • Antidiabetic agents : Derivatives modulate glucose metabolism pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) calculates molecular orbitals, Fukui indices (for electrophilic/nucleophilic sites), and thermochemical properties. For instance, exact-exchange terms in hybrid functionals (e.g., B3LYP) improve accuracy in predicting atomization energies (average deviation: 2.4 kcal/mol) . DFT also models substituent effects on aromaticity and charge distribution, guiding synthetic modifications.

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Reaction reproducibility : Ensure consistent catalyst loading (e.g., NiCl₂ vs. CuBr) and solvent purity .
  • Biological assay standardization : Use positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .
  • Crystallographic validation : Compare experimental bond lengths/angles with computational predictions to rule out structural anomalies .

Q. How do crystallographic studies inform the design of derivatives with enhanced bioactivity?

Crystal structures reveal:

  • Dihedral angles : E.g., 23.17° between benzene and triazole rings in related compounds, influencing steric interactions with target proteins .
  • Intermolecular forces : π-π stacking (Cg⋯Cg distance: 3.815 Å) and hydrogen bonding (C-H⋯N) stabilize active conformations .
  • Halogen bonding : Br atoms participate in short contacts (S⋯Br: 3.5402 Å), critical for binding to hydrophobic enzyme pockets .

Q. What is the role of microwave-assisted synthesis in improving reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from 18 hours to <1 hour in DMSO-mediated syntheses) and enhances yields by promoting uniform heating and reducing side reactions . This is particularly useful for coupling reactions involving thermally sensitive intermediates.

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